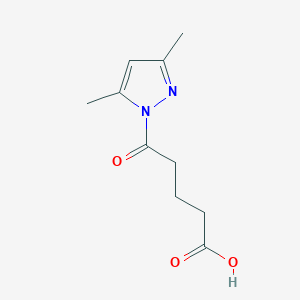

5-(3,5-二甲基-1H-吡唑-1-基)-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

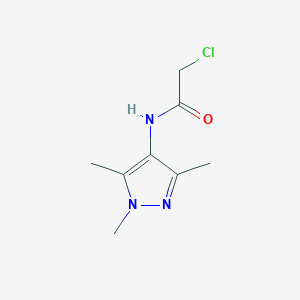

The compound of interest, 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various applications in medicinal chemistry and as ligands in coordination chemistry due to their nitrogen-containing heterocyclic core .

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, was achieved by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another example is the synthesis of a tripodal ligand with pyrazolyl groups, which involved the use of different copper (II) salts and the generation of dioxygen complexes . These methods highlight the versatility and reactivity of pyrazole derivatives in various chemical environments.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized using these methods . The crystal packing of another pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, which were also confirmed by NBO analysis . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, a pyrazole compound was used as a pre-column reagent for LC analysis of amino acids, reacting with primary and secondary amino functions to form stable adducts . The tripodal pyrazolyl ligands mentioned earlier were examined for their catalytic oxidative activities, efficiently producing quinone . These reactions demonstrate the reactivity of pyrazole derivatives and their utility in both analytical and synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the small energy gap between the frontier molecular orbitals of a pyrazole derivative was responsible for its nonlinear optical activity . The lengths of the lateral chain and the nature of the anion in copper (II) salts were found to affect the oxidation reaction rate in the case of the tripodal ligands . These properties are important for the practical applications of pyrazole derivatives in various fields, including materials science and catalysis.

科学研究应用

合成和药用化学应用

合成实用性: 吡唑衍生物,包括与5-(3,5-二甲基-1H-吡唑-1-基)-5-氧代戊酸相关的化合物,在有机合成中被广泛应用。它们可作为生成具有潜在生物活性的多样杂环化合物的构建块。这些衍生物可以通过各种方法合成,包括缩合后环化和使用磷氯氧(POCl3)、二甲基甲酰胺和肼等试剂,提供了方便的策略来连接不同的杂环核(A. M. Dar & Shamsuzzaman, 2015)。

抗真菌应用: 特定的吡唑衍生物已被研究其抗真菌性能,特别是针对导致枣树白腐病的病原菌氧孢镰刀菌。这些化合物的结构-活性关系(SAR)研究为药效团位点预测和其生物活性提供了见解,表明吡唑衍生物在应对植物疾病方面的潜力(Y. Kaddouri et al., 2022)。

抗癌和抗炎性能: 与吡唑化合物密切相关的吡唑啉衍生物展现出广泛的药理效应,包括抗癌和抗炎活性。这些效应归因于它们抑制各种生物靶点的能力,如5-脂氧合酶,这是参与炎症过程和癌症的酶(B. Hofmann & D. Steinhilber, 2013; Pushkar Kumar Ray et al., 2022)。

杂环化学和生物活性

杂环化学: 吡唑及其衍生物的杂环化学丰富多样,这些化合物构成天然和合成生物活性分子的重要部分。它们的合成通常涉及微波辅助方法,提供了减少反应时间和提高产率等优势,从而促进新型药物和材料的开发(R. Sakhuja et al., 2012)。

单胺氧化酶抑制: 吡唑啉骨架显示出作为单胺氧化酶抑制剂的潜力,这在治疗精神疾病和神经退行性疾病中具有相关性。吡唑啉衍生物对MAO-A和MAO-B酶的选择性表明它们在管理抑郁症和帕金森病等疾病方面具有潜在的治疗应用(B. Mathew et al., 2013)。

安全和危害

Pyrazole compounds can pose various safety hazards. For example, they can be harmful if swallowed and can cause skin and eye irritation6. They may also pose environmental hazards.

未来方向

The study of pyrazole compounds is a vibrant field with many potential applications in medicine and other areas. Future research may focus on synthesizing new pyrazole derivatives and studying their properties and potential uses3.

Please note that the information provided here is general and may not apply to “5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid”. For specific information about this compound, please consult a chemical database or a chemist.

属性

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-6-8(2)12(11-7)9(13)4-3-5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQHQQWOZKUOLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)